3-Isopropyl-6-methylbenzofuran
Description
Properties
CAS No. |
105539-97-7 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.243 |
IUPAC Name |
6-methyl-3-propan-2-yl-1-benzofuran |
InChI |
InChI=1S/C12H14O/c1-8(2)11-7-13-12-6-9(3)4-5-10(11)12/h4-8H,1-3H3 |
InChI Key |
JHOISHSICABOKT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=CO2)C(C)C |
Synonyms |
Benzofuran, 3-isopropyl-6-methyl- (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-isopropyl-6-methylbenzofuran with structurally related benzofuran derivatives from the provided evidence, focusing on substituent effects, physical properties, and synthetic outcomes.
Table 1: Key Properties of Selected Benzofuran Derivatives
Key Comparisons:
Substituent Effects on Reactivity and Solubility: Electron-Donating vs. Electron-Withdrawing Groups: Compounds like 3k and 3l, with alkoxy groups, exhibit enhanced solubility in polar solvents due to oxygen’s lone pairs. In contrast, 3-isopropyl-6-methylbenzofuran’s alkyl substituents (isopropyl and methyl) likely reduce polarity, favoring solubility in non-polar solvents . Steric Hindrance: The isopropyl group in 3-isopropyl-6-methylbenzofuran introduces greater steric bulk compared to the linear ethoxy or chloro groups in 3k and 3m.
Synthetic Efficiency :
- The one-pot pseudo three-component method used for 3k–3m achieved yields of 52–70%, with chloro-substituted 3m showing the lowest yield, possibly due to steric or electronic challenges. For 3-isopropyl-6-methylbenzofuran, analogous methods might require optimization to accommodate bulky substituents .
Pharmacological and Regulatory Considerations: Unlike the psychoactive benzofuran analogs discussed in (e.g., 5-APB, 6-APB), 3-isopropyl-6-methylbenzofuran lacks an aminopropyl side chain, suggesting negligible psychoactivity. This structural distinction could make it less scrutinized under drug legislation, aligning with industrial applications in materials science or agrochemicals .
Q & A
Q. What are the optimal synthetic routes for 3-isopropyl-6-methylbenzofuran, and how can reaction conditions be systematically optimized?
The synthesis of 3-isopropyl-6-methylbenzofuran typically involves condensation reactions between benzofuran precursors and alkylating agents, with regioselectivity controlled by substituent directing effects. Key parameters include:
- Temperature : Elevated temperatures (80–120°C) for cyclization steps to promote ring closure .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates, while ethanol or dichloromethane may stabilize intermediates .
- Catalysts : Acidic (e.g., H₂SO₄) or basic (e.g., NaH) conditions to drive dehydration or alkylation steps . Purification via column chromatography or recrystallization is critical for isolating high-purity products (>95%) .
Q. What spectroscopic and chromatographic methods are recommended for characterizing 3-isopropyl-6-methylbenzofuran?
A combination of techniques ensures structural validation:
- ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., aromatic protons at δ 6.5–7.5 ppm) and DEPT-135 for carbon hybridization .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns .
- IR spectroscopy : Detect functional groups (e.g., C-O stretching at ~1250 cm⁻¹ for the benzofuran ring) .
- HPLC : Monitor purity using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the bioactivity of 3-isopropyl-6-methylbenzofuran derivatives in pharmacological studies?
Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) may arise from:
- Assay variability : Standardize cell lines (e.g., HEK-293 for receptor studies) and control for solvent effects (e.g., DMSO concentration) .
- Structural analogs : Compare substituent effects (e.g., isopropyl vs. methyl groups) using SAR studies to identify critical pharmacophores .
- Metabolic stability : Use liver microsome assays to assess compound degradation and active metabolite formation .
Q. What strategies improve regioselectivity in the synthesis of substituted benzofuran derivatives like 3-isopropyl-6-methylbenzofuran?
Regioselectivity is influenced by:
- Directing groups : Electron-donating groups (e.g., methoxy) at specific positions guide electrophilic substitution .
- Catalytic systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-alkyl bond formation with minimal side products .
- Computational modeling : DFT calculations predict transition-state energies to favor desired regioisomers .
Q. How can mechanistic insights into the reactivity of 3-isopropyl-6-methylbenzofuran be experimentally validated?
Key approaches include:
- Isotopic labeling : Use deuterated reagents to trace proton transfer pathways in cyclization steps .
- Kinetic studies : Monitor reaction progress via in situ IR or UV-Vis spectroscopy to identify rate-determining steps .
- Trapping intermediates : Quench reactions at intervals (e.g., with NH₄Cl) to isolate and characterize transient species .
Q. What methodologies are effective for elucidating the biological targets of 3-isopropyl-6-methylbenzofuran in complex systems?
Target identification involves:
- Pull-down assays : Immobilize the compound on affinity resins to capture interacting proteins from cell lysates .
- Molecular docking : Screen against protein databases (e.g., PDB) to predict binding sites, followed by SPR or ITC for affinity validation .
- CRISPR-Cas9 screens : Genome-wide knockout libraries identify genes essential for compound activity .
Data Analysis and Contradiction Management
Q. How should researchers address inconsistencies in reported physical properties (e.g., melting points) of 3-isopropyl-6-methylbenzofuran?
- Reproduce conditions : Ensure identical solvent systems and heating rates during recrystallization .
- Polymorphism screening : Use X-ray crystallography to detect crystal packing variations affecting thermal properties .
- Collaborative validation : Cross-laboratory studies with shared reference samples to minimize instrumental bias .
Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicological studies of benzofuran derivatives?
- Nonlinear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
- ANOVA with post hoc tests : Compare toxicity across substituent groups (e.g., methyl vs. isopropyl) .
- Meta-analysis : Aggregate data from multiple studies to identify trends obscured by small sample sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
